REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[OH:1][CH:2]([c:3]1[cH:4][c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1)[CH:11]1[C:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH2:16]1>>[CH2:2]([c:3]1[cH:4][c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1)[CH:11]1[C:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COc1cccc(C(O)C2CCCCC2=O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(O)C2CCCCC2=O)c1
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Name
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Type
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product
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Smiles
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COc1cccc(CC2CCCCC2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |